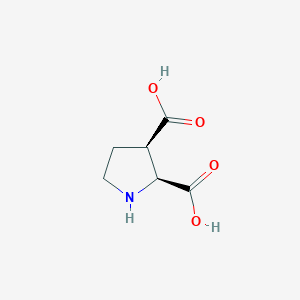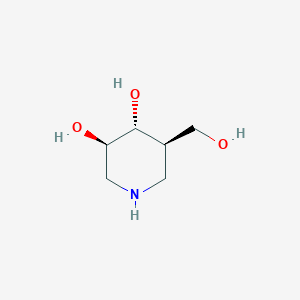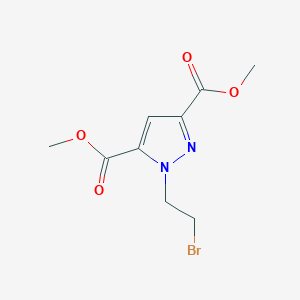
2-(2-Pyridylsulfonyl)thioacetamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-(2-Pyridylsulfonyl)thioacetamide and related compounds often involves reactions with sulfonyl azides, demonstrating the compound's flexibility in forming active-methylene N-sulfonylacetamidines. Such reactions have been performed under various conditions, including solvent-free and base-free environments, to optimize yields and reduce hazardous waste (Dianova et al., 2015)(Dianova et al., 2015).
Molecular Structure Analysis
The molecular structure of 2-(2-Pyridylsulfonyl)thioacetamide derivatives has been extensively studied through crystallography, revealing that these compounds exhibit a variety of spatial orientations and conformations. These structural analyses help in understanding the compound's reactivity and properties. The analysis of crystal structures has provided insights into the key atoms and their spatial orientation necessary for their biological activity, suggesting that the overall molecular conformation plays a critical role (Ohishi et al., 1991)(Ohishi et al., 1991).
Chemical Reactions and Properties
2-(2-Pyridylsulfonyl)thioacetamide participates in a wide array of chemical reactions, including thiol-disulphide interchange reactions, demonstrating its high reactivity as a sulfur nucleophile. These reactions are crucial for understanding the compound's behavior in various chemical environments and its potential applications in synthesis (Carlsson, Kierstan, & Brocklehurst, 1974)(Carlsson, Kierstan, & Brocklehurst, 1974).
Aplicaciones Científicas De Investigación
Application 1: Synthesis of Bismuth Sulfide Nanowires
- Methods of Application/Experimental Procedures : The nanowires are prepared by a simple surfactant-assisted reflux method in the presence of thioacetamide, which serves as both the sulfur source and a “soft template” in the formation of bismuth sulfide nanostructures. The effects of different surfactant, surfactant molecular weight, solvent medium, and sulfur source on the morphology, structure, and phase composition of the as-prepared Bi2S3 products were discussed .
- Results/Outcomes : The formation of long Bi2S3 nanowires was probably via the mechanism of pyrolysis of bismuth (III) sulfide complexes dimer and continuous growth of crystalline nuclei along rod-shaped micelles originated from “soft-template” of polyethylene glycol (PEG-800) . The nanowires have excellent optical properties .
Application 2: Proteomics Research
- Summary of Application : “2-(2-Pyridylsulfonyl)thioacetamide” is a product used for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.
- Results/Outcomes : The outcomes of proteomics research can vary widely, as this field encompasses a broad range of studies on different proteins. The results could include new insights into protein function, the discovery of new proteins, or the identification of changes in protein expression associated with disease .
Application 3: Cross-Coupling Arylations
- Summary of Application : Pyridine derivatives, such as “2-(2-Pyridylsulfonyl)thioacetamide”, are often used in cross-coupling arylations . These reactions are important for the synthesis of biaryl compounds, which are common structural motifs in natural products and have found applications in diverse fields, from functional materials to agrochemistry and medicinal chemistry .
- Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures would depend on the particular reaction conditions and the specific compounds being synthesized. Typically, cross-coupling arylations involve the use of a transition metal catalyst, such as palladium, and a suitable nucleophile and electrophile .
- Results/Outcomes : The outcomes of these reactions can include the synthesis of new biaryl compounds, which can have a wide range of potential applications .
Application 4: Proteomics Research
- Summary of Application : “2-(2-Pyridylsulfonyl)thioacetamide” is a product used for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.
- Results/Outcomes : The outcomes of proteomics research can vary widely, as this field encompasses a broad range of studies on different proteins. The results could include new insights into protein function, the discovery of new proteins, or the identification of changes in protein expression associated with disease .
Application 5: Synthesis of CsPbBr3–CsPbBr3 Homostructured Nanocrystals
- Summary of Application : Thioacetamide-oleylamine (TAA-OAm) ligand system, which could potentially involve “2-(2-Pyridylsulfonyl)thioacetamide”, is used in the synthesis of CsPbBr3–CsPbBr3 homostructured nanocrystals . These nanocrystals have compelling photoelectric properties while their poor stability severely impedes their practical applications .
- Methods of Application/Experimental Procedures : The nanocrystals are synthesized via a facile room temperature re-precipitation method . The TAA-OAm ligand system could form long-chain N-substituted thioamides and short-chain S2− ligands, resulting in two different growth rates of CsPbBr3 NCs and finally forming CsPbBr3–CsPbBr3 homostructured NCs .
- Results/Outcomes : The obtained CsPbBr3–CsPbBr3 homostructures exhibit green emission of 510 nm and superior stability at room temperature in air . This study provides a new approach to improve the stability of halide perovskite NCs, which may pave the way for future optoelectronic applications .
Propiedades
IUPAC Name |
2-pyridin-2-ylsulfonylethanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S2/c8-6(12)5-13(10,11)7-3-1-2-4-9-7/h1-4H,5H2,(H2,8,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZDKXKPNUSOTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)S(=O)(=O)CC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372514 | |
| Record name | 2-(2-Pyridylsulfonyl)thioacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Pyridylsulfonyl)thioacetamide | |
CAS RN |
175276-91-2 | |
| Record name | 2-(2-Pyridinylsulfonyl)ethanethioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175276-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Pyridylsulfonyl)thioacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(PYRIDN-2-YLSULPHONYL)ETHANETHIOAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1(S)-Methyl-2(S),3-epoxypropyl]-carbamic acid tert-butyl ester](/img/structure/B62528.png)
![3-Ethylisoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B62535.png)





![Cyclohexane, 2-fluoro-4-methyl-1-(1-methylethyl)-, [1R-(1alpha,2beta,4beta)]-(9CI)](/img/structure/B62548.png)





